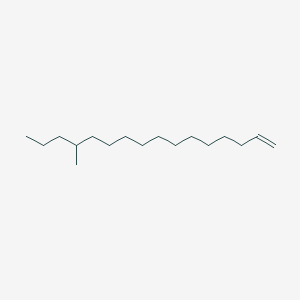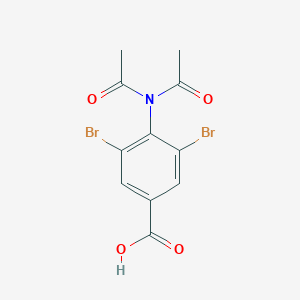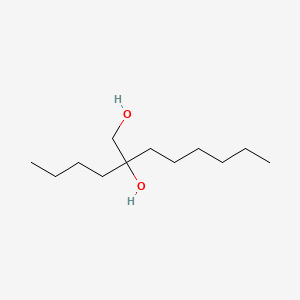
2-Butyloctane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyloctane-1,2-diol is an organic compound with the molecular formula C12H26O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, which includes a butyl group attached to an octane chain, making it a valuable compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
2-Butyloctane-1,2-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to an alkene using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding alkenes or the reduction of diketones. These processes are optimized for high yield and purity, making the compound suitable for various applications .
化学反応の分析
Types of Reactions
2-Butyloctane-1,2-diol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
2-Butyloctane-1,2-diol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Butyloctane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
類似化合物との比較
2-Butyloctane-1,2-diol can be compared with other similar diols, such as:
1,2-Octanediol: Similar in structure but lacks the butyl group, making it less versatile in certain reactions.
1,2-Decanediol: Has a longer carbon chain, which can affect its physical properties and reactivity.
1,2-Hexanediol: Shorter carbon chain, leading to different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
特性
CAS番号 |
64310-12-9 |
|---|---|
分子式 |
C12H26O2 |
分子量 |
202.33 g/mol |
IUPAC名 |
2-butyloctane-1,2-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14,11-13)9-6-4-2/h13-14H,3-11H2,1-2H3 |
InChIキー |
HYPFCMJOKPLBGP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
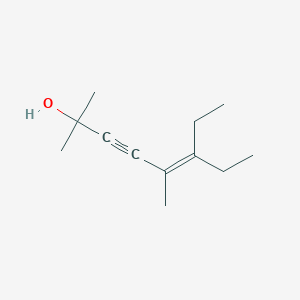
![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
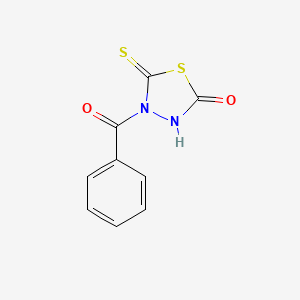
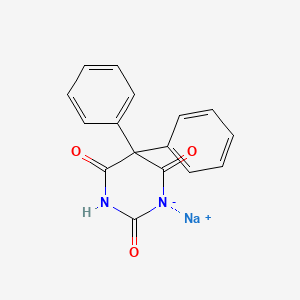
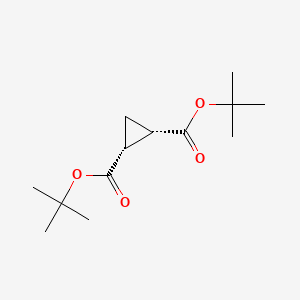
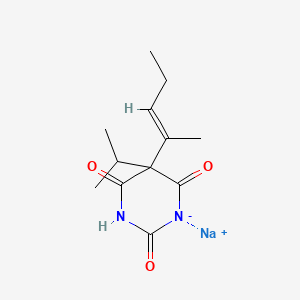
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)

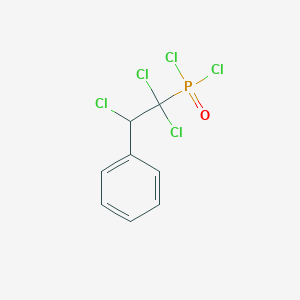
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
